molecular formula C9H18O3 B009231 2-ethyl-2-(hydroxymethyl)hexanoic Acid CAS No. 101051-51-8

2-ethyl-2-(hydroxymethyl)hexanoic Acid

Cat. No. B009231
M. Wt: 174.24 g/mol
InChI Key: GOYVCPYTLIOSLQ-UHFFFAOYSA-N
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Description

2-Ethyl-2-(hydroxymethyl)hexanoic Acid, also known as EHMHA, is a carboxylic acid that is commonly used in scientific research. It is a derivative of valproic acid, which is a medication used to treat epilepsy and bipolar disorder. It is used in the production of corrosion inhibitors for automotive coolants .


Synthesis Analysis

2-Ethylhexanoic acid is produced industrially from propylene, which is hydroformylated to give butyraldehyde. Aldol condensation of the aldehyde gives 2-ethylhexenal, which is hydrogenated to 2-ethylhexanal. Oxidation of this aldehyde gives the carboxylic acid .


Molecular Structure Analysis

The molecular formula of 2-Ethylhexanoic Acid is C8H16O2 . The molecular weight is 144.2114 .


Chemical Reactions Analysis

2-Ethyl-2-(hydroxymethyl)hexanoic Acid is mainly used as an intermediate in the synthesis of pharmaceuticals, particularly in the production of drugs such as atorvastatin and rosuvastatin which are used to treat high cholesterol . It is also used as a chiral auxiliary in organic synthesis .


Physical And Chemical Properties Analysis

2-Ethylhexanoic Acid is a colorless viscous oil . It is widely used to prepare lipophilic metal derivatives that are soluble in nonpolar organic solvents .

Safety And Hazards

2-Ethyl-2-(hydroxymethyl)hexanoic Acid can cause irritation to the skin, eyes, and respiratory system . It is recommended to use dry chemical, carbon dioxide, or alcohol-resistant foam for firefighting .

Future Directions

The market for 2-Ethyl-2-(hydroxymethyl)hexanoic Acid is poised for significant growth opportunities in the near future, driven by the increasing demand for high-quality personal care and pharmaceutical products .

properties

IUPAC Name

2-ethyl-2-(hydroxymethyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-3-5-6-9(4-2,7-10)8(11)12/h10H,3-7H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYVCPYTLIOSLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00430747
Record name 2-ethyl-2-(hydroxymethyl)hexanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-2-(hydroxymethyl)hexanoic Acid

CAS RN

101051-51-8
Record name 2-ethyl-2-(hydroxymethyl)hexanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00430747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

113 ml (0.305 mol) of n-butyllithium (2.7 M in heptane) are added dropwise at 0° C. to a solution of 46 ml of dissopropylamine (0.327 mol) in 320 ml of THF and the mixture is stirred at 0° C. for 30 min (Solution 1). 40 g (0.277 mol) of 2-ethylhexanoic acid are added dropwise at 25° C. to a suspension of 7 g of NaH 95% (0.277 mol) in 320 ml of THF within approx. 15 min, and the reaction mixture is stirred at 50° C. for 30 min (Solution 2). Solution 1 is added at 0° C. to Solution 2 and subsequently heated to 50° C. for 1.5 h. The clear solution is cooled to −20° C. and admixed with 25 g (0.833 mol) of paraformaldehyde. After 10 min, the mixture is stirred at RT for 18 h. The mixture is admixed with saturated aqueous solution of ammonium chloride and adjusted to pH=1-2 with 6N HCl. The organic phase is removed, the aqueous phase is re-extracted once with MTBE and the combined organic phases are concentrated on a rotary evaporator. The yield of pure product is 70% (GC).
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Synthesis routes and methods II

Procedure details

27 ml (72.9 mmol) of n-butyllithium (2.7 M in heptane) are added dropwise at 0° C. to a solution of 10.9 ml of diisopropylamine (77.5 mmol) in 60 ml of THF, and the mixture is stirred at 0° C. for 30 min. Within 10 min, 5 g (34.7 mmol) of 2-ethylhexanoic acid are added dropwise at 0° C. and the reaction mixture is heated at 50° C. for 1.5 h. The clear solution is cooled to −20° C. and admixed with 3.1 g (103 mmol) of paraformaldehyde. After 10 min at −20° C., the mixture is stirred at RT for 2 h. The mixture is admixed with saturated aqueous solution of ammonium chloride and adjusted to pH=1-2 with 6N HCl. The organic phase is removed, the aqueous phase is re-extracted once with MTBE and the combined organic phases are concentrated on a rotary evaporator. The crude product (85% yield (GC)) can be purified further by distillation (b.p.: 121° C., 0.2 mbar). Alternatively, it is also possible to crystallize the sodium salt of the product from aqueous solution in pure form. The pure product of the free 2-ethyl-2-hydroxymethylhexanoic acid, which is typically obtained as a viscous oil, crystallizes slowly at RT (melting point: 45-46° C.). Alternatively, the product can also be crystallized from a suitable solvent, for example pentane, hexane, heptane or petroleum ether.
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27 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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